

# chemical structure and stereochemistry of (+)-Dalbergiphenol

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## Compound of Interest

Compound Name: (+)-Dalbergiphenol

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## An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (+)-Dalbergiphenol

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**(+)-Dalbergiphenol** is a naturally occurring neoflavonoid, a class of phenolic compounds found in various plant species. It has been notably isolated from the heartwood of trees belonging to the Dalbergia genus, such as Dalbergia sissoo[1]. Neoflavonoids are of significant interest to the scientific community due to their diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of **(+)-Dalbergiphenol**, including its structural elucidation, and presents a summary of relevant experimental methodologies.

## Chemical Structure and Identification

Dalbergiphenol is a neoflavonoid characterized by a 4-phenylchroman skeleton. The precise chemical structure and systematic name for Dalbergiphenol are crucial for its unambiguous identification and for understanding its chemical properties and biological interactions.

## IUPAC Name and Structural Formula

While the specific IUPAC name for the (+)-enantiomer of Dalbergiphenol is not explicitly available in the reviewed literature, the general structure of Dalbergiphenol is known. The

stereochemistry of the chiral center dictates the "(+)" designation, which refers to its dextrorotatory nature. The absolute configuration (R/S) of **(+)-Dalbergiphenol** is not definitively reported in the available literature.

Chemical Identifiers (General Dalbergiphenol):

Identifier	Value
IUPAC Name	4-(2,4-dihydroxyphenyl)-3,4-dihydro-2H-chromen-7-ol
Molecular Formula	C <sub>15</sub> H <sub>14</sub> O <sub>4</sub>
Molecular Weight	258.27 g/mol
SMILES	<chem>C1C(C2=CC=C(C=C2)O)OC3=CC(=CC=C3)O</chem>
InChI	InChI=1S/C15H14O4/c16-10-5-6-13-12(8-10)9-15(19-13)11-3-1-2-7-14(11)18/h1-8,15-18H,9H2
InChIKey	Not available

## Spectroscopic Data

The structural elucidation of Dalbergiphenol has been primarily achieved through spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. While specific <sup>1</sup>H and <sup>13</sup>C NMR data for the purified **(+)-Dalbergiphenol** enantiomer are not provided in the searched literature, the general spectral characteristics are consistent with the proposed neoflavonoid structure.

Table of Expected NMR Data (based on general neoflavonoid structures):

<sup>1</sup> H NMR (Typical Shifts)	<sup>13</sup> C NMR (Typical Shifts)
Aromatic protons (δ 6.0-8.0 ppm)	Aromatic carbons (δ 100-160 ppm)
Methine proton at chiral center (δ 4.0-5.5 ppm)	Methine carbon at chiral center (δ 70-90 ppm)
Methylene protons (δ 2.5-3.5 ppm)	Methylene carbon (δ 20-40 ppm)
Phenolic hydroxyl protons (variable shifts)	Carbonyl carbon (if present, δ > 160 ppm)

Note: The actual chemical shifts can vary depending on the solvent and experimental conditions.

## Stereochemistry of (+)-Dalbergiphenol

The "(+)" prefix in **(+)-Dalbergiphenol** indicates that it is the dextrorotatory enantiomer, meaning it rotates plane-polarized light in a clockwise direction[2][3]. The stereochemistry of a molecule is critical as different enantiomers can exhibit distinct biological activities.

## Absolute Configuration

The absolute configuration at the chiral center of **(+)-Dalbergiphenol**, designated by the Cahn-Ingold-Prelog (R/S) notation, has not been explicitly reported in the reviewed scientific literature[4][5]. Determination of the absolute configuration typically requires advanced analytical techniques such as X-ray crystallography of a single crystal or comparison of experimental electronic circular dichroism (ECD) or vibrational circular dichroism (VCD) spectra with quantum chemical calculations.

## Optical Rotation

The specific optical rotation is a fundamental physical property of a chiral compound. Although the "(+)" designation implies a positive optical rotation, the specific value for **(+)-Dalbergiphenol** is not available in the provided search results. The specific rotation is measured using a polarimeter and is dependent on the concentration of the sample, the path length of the light, the temperature, and the wavelength of the light source (typically the sodium D-line at 589 nm)[6][7].

## Experimental Protocols

The following sections outline generalized experimental methodologies for the isolation, purification, and structural characterization of Dalbergiphenol from natural sources, based on common practices for the isolation of neoflavonoids.

## Isolation and Purification

Dalbergiphenol is typically isolated from the heartwood of Dalbergia species[1]. A general protocol for its extraction and purification is as follows:

- **Extraction:** The dried and powdered plant material (e.g., heartwood of *Dalbergia sissoo*) is subjected to extraction with a suitable organic solvent, such as methanol or ethanol, often using a Soxhlet apparatus or maceration[8].
- **Fractionation:** The crude extract is then concentrated under reduced pressure and may be partitioned between different immiscible solvents (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.
- **Chromatography:** The fraction enriched with Dalbergiphenol is further purified using column chromatography over silica gel or other stationary phases. A gradient elution system with a mixture of non-polar and polar solvents (e.g., hexane-ethyl acetate) is commonly employed to separate the individual compounds[8][9].
- **Final Purification:** Final purification to obtain pure **(+)-Dalbergiphenol** may require further chromatographic steps, such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

## Structural Elucidation

The chemical structure of the isolated compound is determined using a combination of spectroscopic methods:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and 2D-NMR (e.g., COSY, HSQC, HMBC) experiments are the primary tools for establishing the connectivity of atoms in the molecule.
- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.
- **Infrared (IR) Spectroscopy:** IR spectroscopy helps in identifying the functional groups present in the molecule, such as hydroxyl (-OH) and aromatic (C=C) groups.
- **Ultraviolet-Visible (UV-Vis) Spectroscopy:** UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is characteristic of the chromophore system.

## Stereochemical Analysis

Determining the absolute stereochemistry of **(+)-Dalbergiphenol** would involve the following advanced techniques:

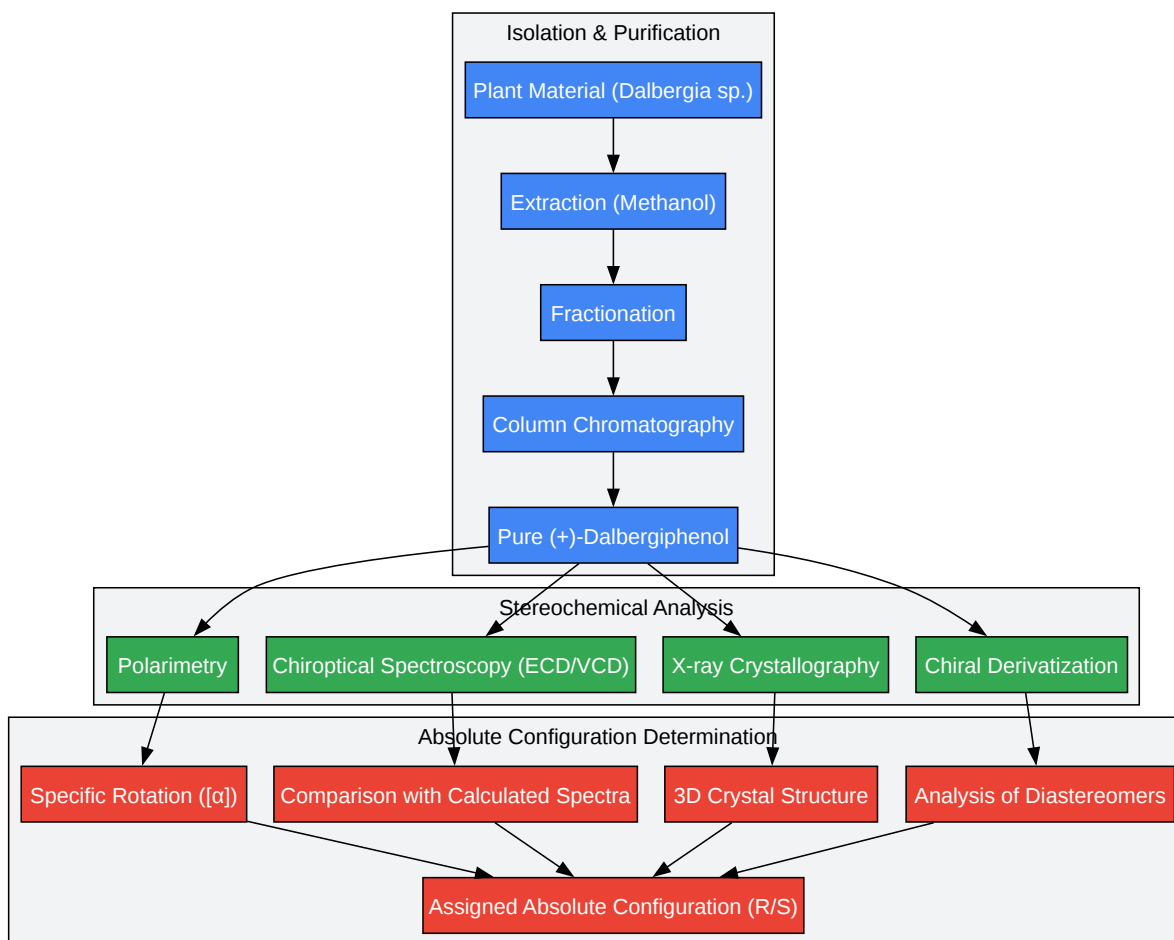
- **X-ray Crystallography:** This is the most definitive method for determining the absolute configuration of a chiral molecule. It requires the formation of a high-quality single crystal of the compound<sup>[10][11][12][13]</sup>.
- **Chiroptical Spectroscopy:** Techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) can be used. The experimental spectrum is compared with the theoretically calculated spectrum for the possible enantiomers (R and S) to assign the absolute configuration.
- **Chiral Derivatization:** The molecule can be derivatized with a chiral reagent of known absolute configuration. The resulting diastereomers can then be analyzed by NMR or other techniques to deduce the stereochemistry of the original molecule.

## Visualizations

### Chemical Structure of Dalbergiphenol

Caption: 2D representation of the chemical structure of Dalbergiphenol.

## Workflow for Stereochemical Determination



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Caption: Logical workflow for the isolation and stereochemical determination of **(+)-Dalbergiphenol**.

## Conclusion

**(+)-Dalbergiphenol** is a neoflavonoid of significant scientific interest. While its planar chemical structure is well-established, a definitive assignment of its absolute stereochemistry remains to be reported in widely accessible literature. This guide provides a summary of the known structural information and outlines the standard experimental procedures required for the complete stereochemical elucidation of this natural product. Further research, particularly employing X-ray crystallography or advanced chiroptical methods, is necessary to unequivocally determine the absolute configuration of **(+)-Dalbergiphenol**. This information is paramount for any future studies on its biological activity and potential applications in drug development.

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